![molecular formula C8H15NO2S B14401479 N-[1-(Methylsulfanyl)propan-2-yl]-3-oxobutanamide CAS No. 88124-21-4](/img/structure/B14401479.png)
N-[1-(Methylsulfanyl)propan-2-yl]-3-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(Methylsulfanyl)propan-2-yl]-3-oxobutanamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a methylsulfanyl group attached to a propan-2-yl chain, which is further connected to a 3-oxobutanamide moiety. Its distinct structure makes it an interesting subject for research in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Methylsulfanyl)propan-2-yl]-3-oxobutanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-(methylsulfanyl)propan-2-amine and 3-oxobutanoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like dichloromethane or tetrahydrofuran. The reaction mixture is maintained at a specific temperature, usually around 0-5°C, to ensure optimal reaction rates.
Catalysts and Reagents: Catalysts such as triethylamine or pyridine are commonly used to facilitate the reaction. Additionally, reagents like sodium bicarbonate may be employed to neutralize any acidic by-products.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes:
Large-Scale Reactors: Utilizing large-scale reactors to accommodate higher volumes of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification Techniques: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(Methylsulfanyl)propan-2-yl]-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild temperatures and solvents like acetonitrile.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as alkyl halides or amines; reactions may require the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to alcohols.
Substitution: Introduction of new functional groups in place of the methylsulfanyl group.
Applications De Recherche Scientifique
N-[1-(Methylsulfanyl)propan-2-yl]-3-oxobutanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[1-(Methylsulfanyl)propan-2-yl]-3-oxobutanamide involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, or cellular signaling, depending on its specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[1-(Methylsulfanyl)propan-2-yl]carbamate
- N-[1-(Methylsulfanyl)propan-2-yl]amine
- N-[1-(Methylsulfanyl)propan-2-yl]quinazoline
Uniqueness
N-[1-(Methylsulfanyl)propan-2-yl]-3-oxobutanamide stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
88124-21-4 |
|---|---|
Formule moléculaire |
C8H15NO2S |
Poids moléculaire |
189.28 g/mol |
Nom IUPAC |
N-(1-methylsulfanylpropan-2-yl)-3-oxobutanamide |
InChI |
InChI=1S/C8H15NO2S/c1-6(5-12-3)9-8(11)4-7(2)10/h6H,4-5H2,1-3H3,(H,9,11) |
Clé InChI |
DKUJUGRXXHBRBF-UHFFFAOYSA-N |
SMILES canonique |
CC(CSC)NC(=O)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


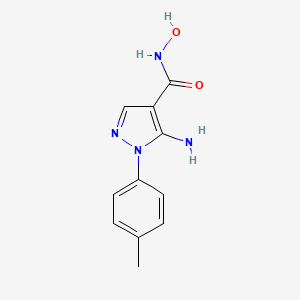
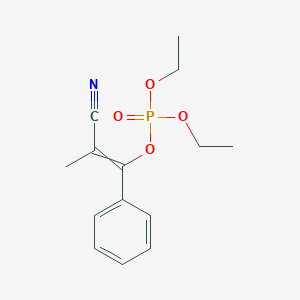
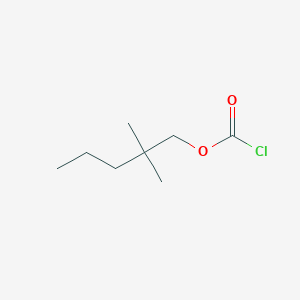
![Tributyl[1-(methoxymethoxy)propyl]stannane](/img/structure/B14401418.png)
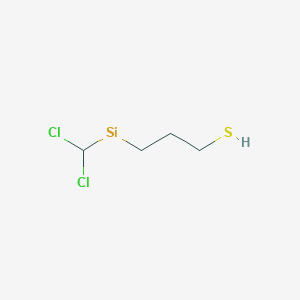
![N-Methyl-N'-[8-(6-oxo-3-phenylpyridazin-1(6H)-yl)octyl]urea](/img/structure/B14401431.png)
![[(1,1-Dichloro-2-phenylethyl)sulfanyl]benzene](/img/structure/B14401435.png)
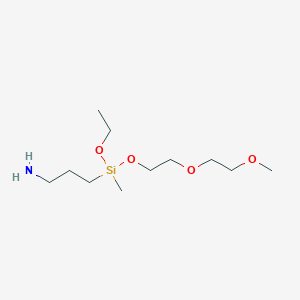
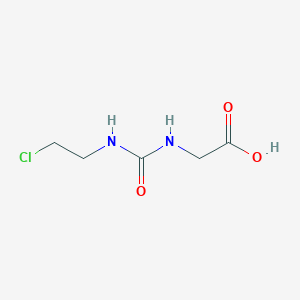
![6-[(Propan-2-yl)amino]hexanenitrile](/img/structure/B14401453.png)

![7,9,11-Trioxo-1-oxa-8,10-diazaspiro[5.5]undec-3-en-2-yl acetate](/img/structure/B14401456.png)


